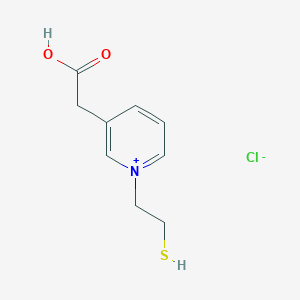
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a long octadecyl chain attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. The presence of the methyl group at the fourth position further distinguishes it from other pyrrole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials could include 2,5-hexanedione and octadecylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Another method involves the cyclization of α-amino ketones with aldehydes. This reaction can be catalyzed by transition metals like copper or ruthenium, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the second and fifth positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Applications De Recherche Scientifique
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the pyrrole-3-carboxylic acid core but differs in the substituents attached to the pyrrole ring.
N-Substituted pyrroles: These compounds have various alkyl or aryl groups attached to the nitrogen atom, influencing their chemical and biological properties.
Uniqueness
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications in drug development and material science .
Propriétés
Numéro CAS |
106176-09-4 |
|---|---|
Formule moléculaire |
C24H43NO2 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
4-methyl-1-octadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-22(2)23(21-25)24(26)27/h20-21H,3-19H2,1-2H3,(H,26,27) |
Clé InChI |
FWNXVZACLCYGKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C=C(C(=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



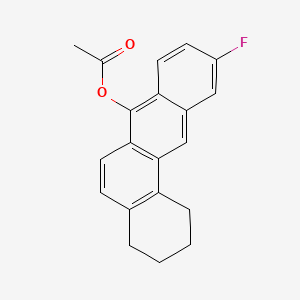
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
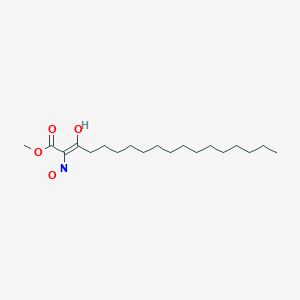
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
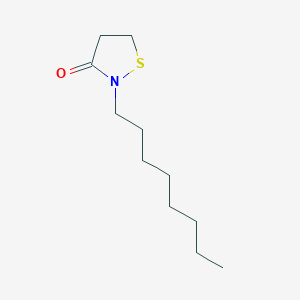
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

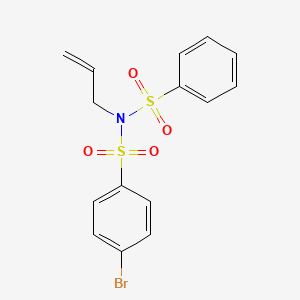
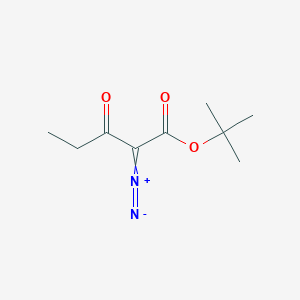
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
